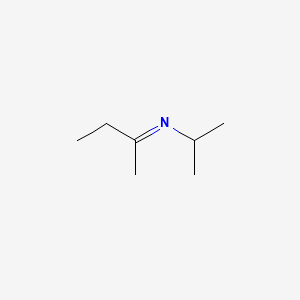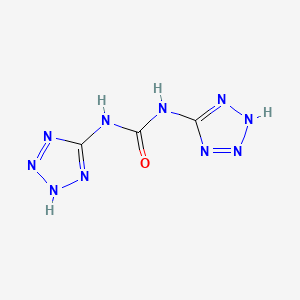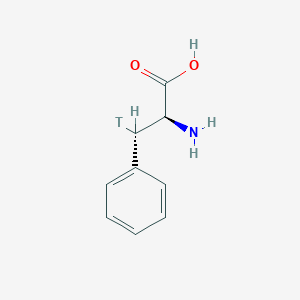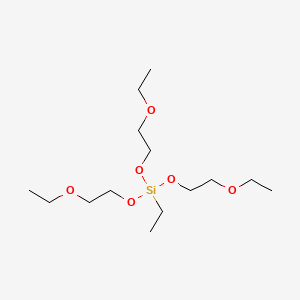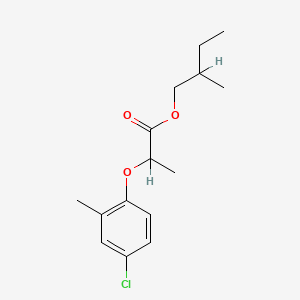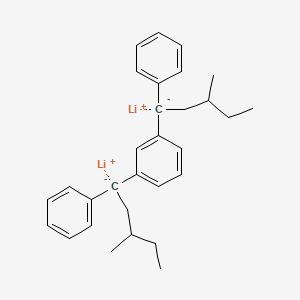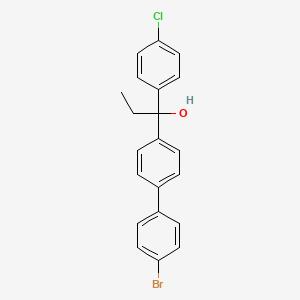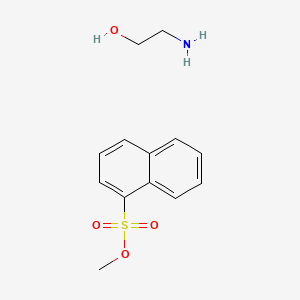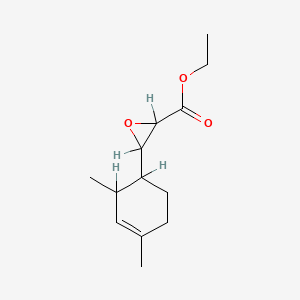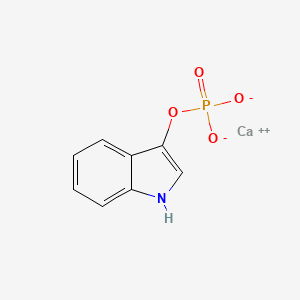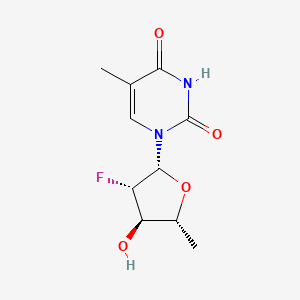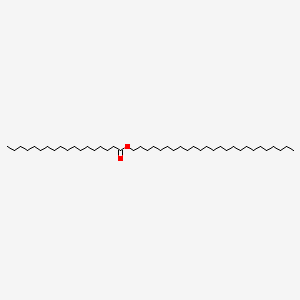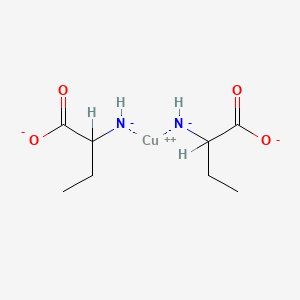
Copper, bis(alpha-aminobutyrato)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(alpha-aminobutyrato)copper is a coordination compound where copper is complexed with alpha-aminobutyric acid ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(alpha-aminobutyrato)copper can be synthesized through the reaction of copper(II) salts with alpha-aminobutyric acid in an aqueous or non-aqueous medium. The reaction typically involves the formation of a chelate complex where the alpha-aminobutyric acid acts as a bidentate ligand, coordinating to the copper ion through its amino and carboxylate groups .
Industrial Production Methods
Industrial production of bis(alpha-aminobutyrato)copper may involve large-scale synthesis using copper(II) acetate and alpha-aminobutyric acid in a controlled environment to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Bis(alpha-aminobutyrato)copper undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced, often involving the copper ion returning to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Bis(alpha-aminobutyrato)copper has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: Investigated for its potential role in biological systems, particularly in copper metabolism and enzyme function.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in catalysis and material science for the development of new materials and catalytic processes
Mecanismo De Acción
The mechanism of action of bis(alpha-aminobutyrato)copper involves its ability to coordinate with various biological molecules and participate in redox reactions. The copper center can interact with molecular targets such as enzymes, influencing their activity and function. The pathways involved often include electron transfer processes and coordination with amino acids and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Bis(glycinato)copper: Similar in structure but uses glycine as the ligand.
Bis(delta-aminovalerato)copper: Uses delta-aminovaleric acid as the ligand.
Tetrakis(epsilon-carboxyamylamine)copper: A more complex structure with multiple ligands
Uniqueness
Bis(alpha-aminobutyrato)copper is unique due to the specific properties imparted by the alpha-aminobutyric acid ligands. These properties include specific coordination geometry and reactivity, which can differ significantly from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
14263-05-9 |
|---|---|
Fórmula molecular |
C8H14CuN2O4-2 |
Peso molecular |
265.75 g/mol |
Nombre IUPAC |
copper;2-azanidylbutanoate |
InChI |
InChI=1S/2C4H8NO2.Cu/c2*1-2-3(5)4(6)7;/h2*3,5H,2H2,1H3,(H,6,7);/q2*-1;+2/p-2 |
Clave InChI |
DYFVTJORRZGYJR-UHFFFAOYSA-L |
SMILES canónico |
CCC(C(=O)[O-])[NH-].CCC(C(=O)[O-])[NH-].[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


